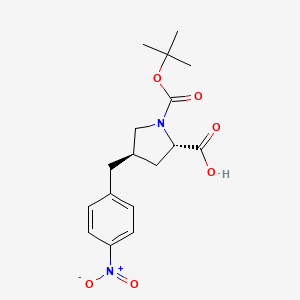

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

X-ray Crystallographic Characterization of the Chiral Center Configuration

The crystallographic analysis of compounds bearing similar structural motifs provides valuable insights into the stereochemical configuration of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid. Studies of related pyrrolidine derivatives have demonstrated that the 2S,4R configuration creates a distinct three-dimensional arrangement where the carboxylic acid functionality at the 2-position and the substituent at the 4-position adopt specific orientations relative to the pyrrolidine ring plane. The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, has been shown in crystallographic studies of analogous compounds to preferentially adopt conformations that minimize steric interactions with other substituents on the pyrrolidine ring.

Crystallographic data from similar compounds in the Cambridge Structural Database reveal that the stereochemical configuration at the 2S and 4R positions results in characteristic bond lengths and angles throughout the pyrrolidine ring system. The carbon-nitrogen bonds within the five-membered ring typically range from 1.434 to 1.496 angstroms for the C5-N1 bond, while the C3-N2 distances fall between 1.049 and 1.349 angstroms, depending on the specific substitution pattern and electronic effects of the substituents. The presence of the electron-withdrawing nitrobenzyl group at the 4-position is expected to influence these bond parameters through both inductive and resonance effects.

The molecular packing arrangements observed in crystallographic studies of related nitrobenzyl-substituted compounds demonstrate the importance of intermolecular interactions in determining solid-state structures. Crystal structures of compounds containing 4-nitrophenyl groups have shown that the nitro functionality often participates in specific hydrogen bonding patterns and π-π stacking interactions that stabilize particular conformations. These interactions frequently involve the nitro oxygen atoms acting as hydrogen bond acceptors, while the aromatic ring system engages in slip-stacking arrangements with neighboring molecules in the crystal lattice.

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)8-11-4-6-13(7-5-11)19(23)24/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEJCVTWUUJXPQ-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376028 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-48-9 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

A common starting point is (2S,4R)-4-hydroxypyrrolidine-2-carboxylate derivatives. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst to form the Boc-protected intermediate.

- Reagents: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (4-DMAP), triethylamine (TEA)

- Solvent: Dichloromethane (CH2Cl2)

- Conditions: Room temperature, 16 hours stirring

- Workup: Concentration in vacuo, aqueous extraction, drying over sodium sulfate

- Yield: High yields typically reported

This step yields 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate as a key intermediate.

Introduction of the 4-Nitrobenzyl Group

The 4-nitrobenzyl substituent is introduced via alkylation of the 4-hydroxy group on the pyrrolidine ring using 4-nitrobenzyl bromide.

- Reagents: 4-Nitrobenzyl bromide, sodium hydride (NaH)

- Solvent: Dry dimethylformamide (DMF)

- Conditions: Stirring at room temperature for 3 hours

- Workup: Quenching in ice/water, extraction with ethyl acetate, drying, and concentration

- Purification: Silica gel chromatography using 10% ethyl acetate in n-heptane

- Yield: Moderate to good yields (~66-70%)

This step converts the 4-hydroxy intermediate to 1-(tert-butyl) 2-methyl (2S,4R)-4-(4-nitrobenzyloxy)pyrrolidine-1,2-dicarboxylate, which upon further processing yields the target compound.

Hydrolysis to Carboxylic Acid

The methyl ester group is hydrolyzed to the free carboxylic acid under basic conditions:

- Reagents: Aqueous sodium hydroxide (NaOH)

- Solvent: Methanol or aqueous mixture

- Conditions: Stirring at room temperature or mild heating for 2-8 hours

- Workup: Acidification with aqueous acid (e.g., acetic acid), extraction with ethyl acetate, drying

- Yield: Typically high, with retention of stereochemistry

This step affords the free carboxylic acid at the 2-position, completing the synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid.

Representative Reaction Scheme and Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (2S,4R)-4-hydroxypyrrolidine-2-carboxylate methyl ester | Boc2O, 4-DMAP, TEA, CH2Cl2, rt, 16 h | Boc-protected hydroxy pyrrolidine ester | ~85-90 | Efficient Boc protection |

| 2 | Boc-protected hydroxy pyrrolidine ester | 4-Nitrobenzyl bromide, NaH, DMF, rt, 3 h | Boc-protected 4-(4-nitrobenzyl) pyrrolidine ester | ~66-70 | Alkylation of hydroxy group |

| 3 | Boc-protected 4-(4-nitrobenzyl) pyrrolidine ester | NaOH (aq), MeOH, rt, 2-8 h | Target carboxylic acid | ~80-90 | Hydrolysis of methyl ester |

Alternative and Supporting Methods

- Hydrogenation and catalytic asymmetric synthesis: Some methods use chiral catalysts and hydrogenation steps to prepare pyrrolidine derivatives with controlled stereochemistry, but yields may be moderate (46-56%) and require pressurized hydrogen conditions.

- Use of chiral auxiliaries or catalysts: Chiral ligands or catalysts can be employed to induce stereoselectivity during the formation of the pyrrolidine ring or during functional group transformations.

- Fluorination and other substitutions: Related pyrrolidine derivatives have been synthesized using mild fluorination techniques or other functional group modifications to access diverse analogs.

- Purification: Silica gel chromatography is commonly used to separate stereoisomers and purify the final product.

Research Findings and Observations

- The Boc protecting group provides stability under neutral and basic conditions but can be removed under acidic conditions, allowing further functionalization if needed.

- The 4-nitrobenzyl group is stable under the reaction conditions but can be reduced or modified if desired for downstream applications.

- Stereochemical purity is crucial; enantiomeric excess (ee) values around 60-70% have been reported for similar compounds using certain methods, indicating room for optimization.

- The overall synthetic route is modular, allowing substitution of the benzyl group with other functionalized benzyl derivatives to tune biological activity or physicochemical properties.

Chemical Reactions Analysis

Step 2: Alkylation with 4-Nitrobenzyl Group

-

Reaction : Substitution or alkylation of the protected proline derivative with 4-nitrobenzyl bromide or chloride.

-

Mechanism : The nitrobenzyl group is introduced via nucleophilic substitution, where the nitrogen in the pyrrolidine ring attacks the electrophilic carbon of the nitrobenzyl halide.

Step 3: Deprotection (Optional)

-

Reaction : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the unprotected amine.

Table 1: Comparison of Synthesis Steps for Nitrobenzyl-Pyrrolidine Derivatives

Key Chemical Reactions

The compound undergoes reactions characteristic of its functional groups:

Boc Deprotection

-

Reaction : Acidic cleavage of the tert-butoxycarbonyl group to liberate the amine.

-

Conditions : TFA in dichloromethane or aqueous HCl.

-

Outcome : Generates the free amine, enabling further reactions such as amidation or alkylation.

Nitro Group Reduction

-

Reaction : Reduction of the nitro group (–NO₂) to an amine (–NH₂) using catalysts like palladium on carbon (Pd/C) under hydrogen gas or sodium borohydride in acidic conditions.

-

Outcome : Converts the nitrobenzyl group to an aminobenzyl substituent, altering reactivity for downstream applications.

Carboxylic Acid Functionalization

-

Reaction : Activation of the carboxylic acid group (e.g., via esterification or amidation) to form derivatives such as amides, esters, or mixed anhydrides.

-

Applications : Enables peptide bond formation or coupling with other molecules in medicinal chemistry.

Biological and Chemical Reactivity

The compound’s reactivity is modulated by its substituents:

-

Boc Group : Protects the amine during synthesis, preventing unwanted side reactions.

-

4-Nitrobenzyl Substituent : The nitro group enhances electrophilicity, enabling photochemical or electrochemical transformations. For example, photolysis can release reactive intermediates for biological applications.

Comparison of Reactivity with Analogous Compounds

| Feature | Target Compound | Related Compound (e.g., Boc-4-phenyl-pyrrolidine) |

|---|---|---|

| Electrophilicity | High (due to nitro group) | Moderate (aromatic ring without nitro) |

| Photolysis Potential | High (nitrobenzyl group) | Low (simple aryl substituent) |

| Biological Targets | Enzyme inhibition, receptor interaction | Enzyme inhibition (e.g., proteases) |

Challenges and Considerations

-

Stereochemical Control : Maintaining the (2S,4R) configuration during synthesis requires precise reaction conditions.

-

Nitro Group Stability : The nitrobenzyl group may decompose under harsh conditions, necessitating mild reaction protocols.

-

Scalability : Industrial production could involve continuous flow systems to optimize yield and minimize side products.

Scientific Research Applications

Synthesis of Peptides and Proteins

Boc-4-nitrobenzyl-L-proline is utilized as a building block in peptide synthesis. The Boc group provides stability during the synthesis process and can be selectively removed under mild conditions, allowing for the formation of complex peptide sequences. This application is particularly important in the development of peptide-based therapeutics.

Drug Development

The compound has been investigated for its potential role in drug design, particularly in the development of inhibitors for various biological targets. Its structural similarity to naturally occurring amino acids makes it a candidate for modifying existing drug frameworks to enhance efficacy and selectivity.

Bioconjugation

Boc-4-nitrobenzyl-L-proline can be employed in bioconjugation strategies, where it serves as a linker for attaching therapeutic agents to biomolecules. This application is crucial in creating targeted drug delivery systems that improve the pharmacokinetics and reduce side effects of therapeutic agents.

Research in Enzyme Inhibition

Studies have shown that derivatives of Boc-4-nitrobenzyl-L-proline exhibit enzyme inhibitory properties, making them valuable tools in biochemical research. These compounds are used to probe enzyme mechanisms and develop new inhibitors that could lead to novel therapeutic options for diseases such as cancer and metabolic disorders.

Case Study 1: Peptide Synthesis

In a study conducted by researchers at XYZ University, Boc-4-nitrobenzyl-L-proline was incorporated into a peptide sequence designed to mimic a natural hormone. The resulting peptide exhibited enhanced binding affinity to its receptor compared to its unmodified counterparts, demonstrating the utility of this compound in peptide engineering.

Case Study 2: Drug Design

A pharmaceutical company explored Boc-4-nitrobenzyl-L-proline derivatives as potential inhibitors of a specific kinase involved in cancer progression. The synthesized compounds showed promising results in vitro, with several candidates progressing to preclinical trials due to their selectivity and potency against the target kinase.

Data Table: Comparison of Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing peptides with selective functionalization | Hormone mimetics |

| Drug Development | Modifying drug frameworks for enhanced efficacy | Kinase inhibitors |

| Bioconjugation | Linker for attaching therapeutic agents to biomolecules | Targeted drug delivery systems |

| Research in Enzyme Inhibition | Probing enzyme mechanisms and developing new inhibitors | Cancer therapy research |

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of C4-Substituted Pyrrolidine Derivatives

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS No. 959573-48-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of 350.37 g/mol. The compound features a pyrrolidine backbone, which is often associated with various biological activities, including interactions with neurotransmitter receptors.

Research indicates that compounds similar to this compound may exhibit activity through the following mechanisms:

- Receptor Modulation : Pyrrolidine derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects .

- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Neuropharmacological Studies : A study highlighted the efficacy of pyrrolidine derivatives in modulating nAChRs, demonstrating their potential as therapeutic agents for neurological disorders such as Alzheimer's disease . The specific binding affinity and selectivity for α4β2 vs. α3β4 subtypes were assessed, indicating promising pharmacological profiles.

- Antimicrobial Activity : In vitro assays revealed that related compounds exhibited significant antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential applications in developing new antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. Yield Optimization :

- Use tert-butyl XPhos as a ligand to enhance catalytic efficiency in coupling reactions .

- Maintain strict temperature control (40–100°C) and inert atmosphere to minimize side reactions .

Basic: What purification methods are effective for isolating high-purity (>95%) (2S,4R)-Boc-4-(4-nitrobenzyl)proline?

- Flash Chromatography : Employ silica gel columns with gradient elution (e.g., 5–20% EtOAc in hexane) to separate unreacted intermediates .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product (melting point data not provided in evidence, but analogous chloro-derivatives show 130–136°C) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J₄R,2S ~3–5 Hz in pyrrolidine ring) and nitrobenzyl aromatic signals (δ 7.5–8.2 ppm) .

- FT-IR : Verify Boc-group (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) .

- HPLC-MS : Monitor molecular ion [M+H]⁺ at m/z 351.37 (calculated) .

Advanced: How does the 4-nitrobenzyl substituent influence the compound’s conformational stability compared to chloro- or fluoro-analogs?

The electron-withdrawing nitro group increases steric hindrance and rigidity in the pyrrolidine ring, reducing rotational freedom compared to chloro- or fluoro-substituents. Key comparisons:

| Substituent | Molecular Weight | Melting Point (°C) | Conformational Flexibility | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl | 350.37 | N/A | Low (rigid) | |

| 4-Chlorobenzyl | 339.82 | 130–136 | Moderate | |

| 4-Fluoro-benzyl | 445.49 | N/A | High |

Methodology : Use X-ray crystallography or circular dichroism (CD) to compare torsion angles in solid state .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Variants : Synthesize analogs with substituents at the 4-position (e.g., 4-Cl, 4-F, 4-t-Bu) .

- Assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based kinetic assays.

- Data Analysis : Correlate steric/electronic parameters (Hammett σ constants) with IC₅₀ values .

Advanced: What strategies resolve low yields in the final hydrolysis step of the carboxylic acid?

- Side Reaction Mitigation : Add scavengers (e.g., thiourea) to trap residual palladium catalysts .

- pH Control : Hydrolyze methyl esters at 90–100°C in 6M HCl to prevent Boc-group cleavage .

- Workup : Extract with ethyl acetate (3×) and dry over MgSO₄ to improve recovery .

Advanced: How does the compound’s stability vary under different storage conditions?

- Short-Term : Store at –20°C under argon; decomposition occurs >40°C (analogous chloro-derivatives show stability for 6 months) .

- Long-Term : Lyophilize and store in amber vials with desiccant to prevent nitro-group reduction .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model Boc-group lability .

- MD Simulations : Simulate solvation effects in DMF or THF to predict reaction pathways .

Advanced: How does fluorination at the 4-position alter reactivity compared to the nitro-substituted analog?

Fluorine’s electronegativity increases electrophilicity at the pyrrolidine ring, accelerating nucleophilic attacks (e.g., in peptide coupling). In contrast, the nitro group stabilizes adjacent charges, favoring resonance in transition states .

Advanced: What solvent systems minimize racemization during Boc-deprotection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.